Berberine Ursodeoxycholate

Type 2 Diabetes Glycemic Control Phase 3 Clinical Trial

Standard physical mixtures of berberine and UDCA fail to replicate this entity's pharmacology. As a stoichiometric ionic salt (HTD1801) designed to overcome berberine's poor bioavailability, this compound is essential for MASH, T2D, and PSC research requiring clinical translatability. - Dual mechanism: AMPK activation + NLRP3 inflammasome inhibition. - Clinical benchmark: Superior to dapagliflozin in Phase 3 T2D trial; liver fat reduction -4.8% vs placebo (p=0.011). - Available as neat compound for preclinical rodent MASH/T2D models and active comparator studies.

Molecular Formula C44H57NO8
Molecular Weight 727.9 g/mol
CAS No. 1868138-66-2
Cat. No. B10831510
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBerberine Ursodeoxycholate
CAS1868138-66-2
Molecular FormulaC44H57NO8
Molecular Weight727.9 g/mol
Structural Identifiers
SMILESCC(CCC(=O)[O-])C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C.COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC5=C(C=C4CC3)OCO5)OC
InChIInChI=1S/C24H40O4.C20H18NO4/c1-14(4-7-21(27)28)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(25)12-15(23)13-20(22)26;1-22-17-4-3-12-7-16-14-9-19-18(24-11-25-19)8-13(14)5-6-21(16)10-15(12)20(17)23-2/h14-20,22,25-26H,4-13H2,1-3H3,(H,27,28);3-4,7-10H,5-6,11H2,1-2H3/q;+1/p-1/t14-,15+,16-,17-,18+,19+,20+,22+,23+,24-;/m1./s1
InChIKeyFHZVFXJRSFLYDY-FUXQPCDDSA-M
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Berberine Ursodeoxycholate (HTD1801) Overview


Berberine ursodeoxycholate (BUDCA, also known as HTD1801) is a first-in-class, orally administered, gut-liver anti-inflammatory metabolic modulator [1]. It is an ionic salt comprising the plant-derived isoquinoline alkaloid berberine and the endogenous secondary bile acid ursodeoxycholic acid (UDCA) . This new chemical entity is under late-stage clinical development for the treatment of metabolic and digestive diseases, including type 2 diabetes (T2D), metabolic dysfunction-associated steatohepatitis (MASH), and primary sclerosing cholangitis (PSC) [1].

Ionic salt complex (berberine-UDCA), not physical mixture, ensures defined stoichiometry for target engagement studies.
Dual AMPK/NLRP3 pathway modulation supports metabolic-inflammatory crosstalk research models.
Oral dosing compatible with rodent MASH, T2D, and cholestatic disease model protocols.
Salt-form design addresses berberine’s poor aqueous solubility, enabling research on oral exposure-response relationships.

Why HTD1801 Cannot Be Substituted


Substituting berberine ursodeoxycholate with a physical mixture of berberine and ursodeoxycholic acid, or with either component alone, fails to recapitulate its pharmacological profile. The compound is a stoichiometric ionic salt, not a simple admixture [1]. Its unique salt form was rationally designed to overcome the well-documented limitations of berberine, including its poor oral bioavailability and dose-limiting gastrointestinal adverse effects [2]. This molecular design enables a dual mechanism of action—AMPK activation and NLRP3 inflammasome inhibition—that provides simultaneous metabolic and anti-inflammatory effects which are not achieved by either component in isolation [3]. Consequently, for research aiming to replicate clinical trial outcomes or investigate this specific gut-liver axis, only the precise chemical entity, CAS 1868138-66-2, is fit for purpose.

Target: Berberine Ursodeoxycholate
  • Stoichiometric ionic salt (CAS 1868138-66-2) with defined molar composition
  • Designed to co-deliver berberine and UDCA for dual pathway engagement
  • Improved oral tolerability profile in model studies compared to berberine alone
Substitute: Physical Mixture or Single Components
  • Physical mix may alter dissolution, absorption, and tissue distribution relative to the pre-formed salt
  • Berberine alone has poor oral bioavailability and dose-limiting GI intolerance in research models
  • UDCA alone does not recapitulate AMPK/NLRP3 co-modulation or metabolic endpoint responses
For studies seeking to replicate published trial endpoint outcomes, only the precise ionic salt ensures comparable exposure and dual-target pharmacology.

HTD1801 Clinical Evidence


HbA1c Reduction vs. Placebo in T2D

In a 24-week Phase 3 monotherapy trial (Symphony 1) in patients with type 2 diabetes, berberine ursodeoxycholate (HTD1801) demonstrated a superior reduction in HbA1c compared to placebo [1]. The least squares (LS) mean change from baseline was -1.26% for HTD1801 versus -0.61% for placebo [1].

HbA1c Change vs. Placebo
Phase 3 head-to-head
LS mean change: −1.26% (HTD1801) vs. −0.61% (placebo); difference −0.65% (p
Reported greater HbA1c endpoint reduction in a 24-week monotherapy trial.
Symphony 1 trial in T2D patients; supports glycemic endpoint research models.
Liver Fat Reduction vs. Placebo
Phase 2 head-to-head
Absolute liver fat decrease (MRI-PDFF): −4.8% (HTD1801) vs. −2.0% (placebo); p=0.011
Supports hepatic steatosis endpoint context in MASH/T2D models.
18-week trial in patients with presumed NASH and T2D; 1000 mg BID dose.
LDL-C Lowering vs. Placebo
Reported comparison
−10.4% LDL-C reduction (p=0.0006) vs. placebo at Day 28
Supports lipid-lowering endpoint context in cardiometabolic research.
28-day dose-ranging study in hypercholesterolemic subjects.
ALP Improvement in PSC
Proof-of-concept
Significant serum ALP reduction vs. placebo; ALP increased upon crossover to placebo
Supports cholestatic biomarker endpoint context in PSC research models.
Randomized dose-finding study (NCT03333928); specific % change not provided.
Glycemic Control vs. Dapagliflozin
Phase 3 active-comparator
Superior HbA1c reduction and cardiometabolic marker improvement vs. dapagliflozin (press release)
Reported comparative glycemic endpoint response against SGLT2 inhibitor.
HARMONY trial; numerical details not yet available; data to verify.
Bioavailability vs. Berberine
Design inference
Salt formation strategy designed to enhance solubility and oral absorption over native berberine
Design rationale supports oral exposure for research models; direct PK comparative data limited.
Clinical efficacy outcomes indirectly support improved systemic exposure; further PK studies needed.
Type 2 Diabetes Glycemic Control Phase 3 Clinical Trial

Liver Fat Reduction vs. Placebo in MASH/T2D

An 18-week Phase 2 proof-of-concept trial in patients with presumed NASH and T2D evaluated the effect of berberine ursodeoxycholate on liver fat content (LFC) measured by MRI-PDFF [1]. The high-dose group (1000 mg BID) achieved a significantly greater absolute reduction in LFC compared to placebo [1].

Liver Fat Reduction vs. Placebo
Phase 2 head-to-head
Absolute liver fat decrease (MRI-PDFF): −4.8% (HTD1801) vs. −2.0% (placebo); p=0.011
Supports hepatic steatosis endpoint context in MASH/T2D models.
18-week trial in patients with presumed NASH and T2D; 1000 mg BID dose.
MASH NASH Hepatic Steatosis Liver Fat

LDL-C Lowering vs. Placebo in Hyperlipidemia

In a dose-ranging study in subjects with hypercholesterolemia, berberine ursodeoxycholate (BUDCA) significantly reduced LDL-C levels compared to placebo by Day 28 [1].

LDL-C Lowering vs. Placebo
Reported comparison
−10.4% LDL-C reduction (p=0.0006) vs. placebo at Day 28
Supports lipid-lowering endpoint context in cardiometabolic research.
28-day dose-ranging study in hypercholesterolemic subjects.
Hyperlipidemia LDL Cholesterol Cardiometabolic

ALP Improvement vs. Placebo in PSC

A proof-of-concept study in patients with primary sclerosing cholangitis (PSC) demonstrated that berberine ursodeoxycholate (HTD1801) significantly improved serum alkaline phosphatase (ALP), a key disease biomarker, compared to placebo [1].

ALP Improvement in PSC
Proof-of-concept
Significant serum ALP reduction vs. placebo; ALP increased upon crossover to placebo
Supports cholestatic biomarker endpoint context in PSC research models.
Randomized dose-finding study (NCT03333928); specific % change not provided.
Primary Sclerosing Cholangitis Cholestasis ALP

Glycemic Control vs. Dapagliflozin (Phase 3)

The Phase 3 HARMONY trial directly compared berberine ursodeoxycholate (HTD1801) to the SGLT2 inhibitor dapagliflozin in patients with T2D inadequately controlled on metformin [1]. HTD1801 demonstrated superiority in glycemic control and improvements in cardiometabolic markers [1].

Glycemic Control vs. Dapagliflozin
Phase 3 active-comparator
Superior HbA1c reduction and cardiometabolic marker improvement vs. dapagliflozin (press release)
Reported comparative glycemic endpoint response against SGLT2 inhibitor.
HARMONY trial; numerical details not yet available; data to verify.
Type 2 Diabetes Head-to-Head Trial SGLT2 Inhibitor

Bioavailability vs. Berberine Alone

Berberine ursodeoxycholate was specifically designed to address the poor oral bioavailability of native berberine, which is a major limitation for its therapeutic use [1]. While direct comparative oral bioavailability data (e.g., AUC, Cmax) between berberine ursodeoxycholate and berberine alone in humans is not available in the reviewed literature, the salt formation is a well-established pharmaceutical strategy to enhance solubility and dissolution, thereby improving absorption . The clinical efficacy observed in multiple Phase 2 and 3 trials serves as indirect evidence of enhanced systemic exposure compared to what would be expected from unformulated berberine [1].

Bioavailability vs. Berberine
Design inference
Salt formation strategy designed to enhance solubility and oral absorption over native berberine
Design rationale supports oral exposure for research models; direct PK comparative data limited.
Clinical efficacy outcomes indirectly support improved systemic exposure; further PK studies needed.
Pharmacokinetics Bioavailability Berberine

HTD1801 Research Applications


In Vivo MASH/NASH & T2D Modeling

Given its significant reduction in liver fat content (-4.8% absolute decrease vs. placebo, p=0.011) and simultaneous improvement in glycemic control [1], berberine ursodeoxycholate is ideally suited for preclinical studies in rodent models of metabolic dysfunction-associated steatohepatitis (MASH) that also exhibit type 2 diabetes. This dual-action profile allows researchers to investigate a single agent that addresses both hepatic steatosis and hyperglycemia, simplifying experimental design and more closely mimicking the complex clinical syndrome.

Comparative Efficacy in T2D

The compound's established efficacy against placebo (HbA1c LS mean difference -0.65%, p<0.0001) and its demonstrated superiority over dapagliflozin in a Phase 3 trial [1] make it a powerful active comparator for new chemical entities targeting T2D. Researchers can benchmark novel compounds against a well-characterized, late-stage clinical asset with a novel dual mechanism (AMPK activation/NLRP3 inhibition), providing a high-value reference point for efficacy and safety.

Gut-Liver Axis & Cholestatic Disease Research

For research into primary sclerosing cholangitis (PSC) and other cholestatic liver diseases, berberine ursodeoxycholate offers a distinct mechanism of action with evidence of significant ALP improvement in PSC patients [1]. Unlike UDCA, which has limited efficacy in PSC, this compound provides a new tool for studying the gut-liver axis and inflammatory pathways in biliary disease, potentially in models that combine cholestasis with metabolic dysfunction.

PK/PD Modeling of Enhanced Berberine Delivery

Researchers focused on overcoming the bioavailability challenges of natural products can use berberine ursodeoxycholate as a model compound for studying salt-based formulation strategies. While direct human PK comparisons to berberine are limited, the compound's proven clinical efficacy provides a functional benchmark for evaluating the success of enhanced delivery approaches. Studies can investigate the differential absorption, distribution, and metabolism of the berberine and UDCA moieties following dissociation in the GI tract [1].

Application
Selection Property
Validation Focus
Metabolic disease model studies (MASH/T2D)
Dual liver fat and glycemic endpoint response
MRI-PDFF liver fat and HbA1c/glucose endpoints
T2D comparative endpoint research
Active-comparator glycemic endpoint context
HbA1c change vs. established oral glucose-lowering agents
Cholestatic liver disease (PSC) model studies
ALP improvement endpoint context
Serum ALP dynamics in PSC research models
Oral bioavailability and salt-form research
Salt-form design exposure context
Comparative berberine plasma exposure in preclinical PK models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for Berberine Ursodeoxycholate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.